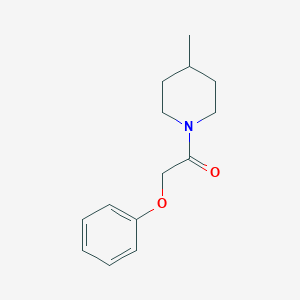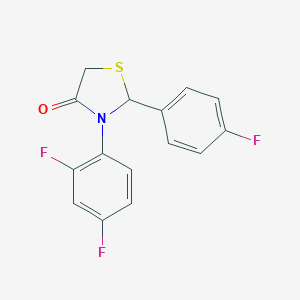
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, also known as DFTZ, is a synthetic compound that belongs to the thiazolidinone family. DFTZ has gained significant attention in the scientific community due to its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of COX-2, which is an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects:
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by activating various signaling pathways such as the p53 pathway. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α. In addition, 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have antioxidant properties, which can help in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its high potency and selectivity. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has been shown to have a high affinity for its target enzymes and signaling pathways, which can lead to a more effective pharmacological response. However, one of the limitations of using 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one in lab experiments is its potential toxicity. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce cytotoxicity in normal cells, which can limit its therapeutic potential.
将来の方向性
There are several future directions for the research and development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. One of the main areas of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the identification of new target enzymes and signaling pathways that can be targeted by 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one. In addition, further studies are needed to investigate the potential toxicity of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one and to develop strategies to minimize its adverse effects. Finally, the clinical development of 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one as a potential anticancer and anti-inflammatory agent is an area of active research.
合成法
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline and 4-fluorobenzaldehyde with thiourea in the presence of a catalyst such as acetic acid. The resulting product is then subjected to cyclization with the help of a base such as sodium hydroxide. The final product is obtained through purification using various techniques such as recrystallization and chromatography.
科学的研究の応用
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anticancer agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by inhibiting the activity of enzymes such as topoisomerase I and II. 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one has also been investigated for its potential use as an anti-inflammatory agent. Studies have shown that 3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one can inhibit the activity of various inflammatory mediators such as COX-2 and TNF-α.
特性
製品名 |
3-(2,4-Difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C15H10F3NOS |
分子量 |
309.31 g/mol |
IUPAC名 |
3-(2,4-difluorophenyl)-2-(4-fluorophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10F3NOS/c16-10-3-1-9(2-4-10)15-19(14(20)8-21-15)13-6-5-11(17)7-12(13)18/h1-7,15H,8H2 |
InChIキー |
ZHRROMSKXRYYOF-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Cyclohexyl(methyl)amino]-4-oxo-2-butenoic acid](/img/structure/B261472.png)
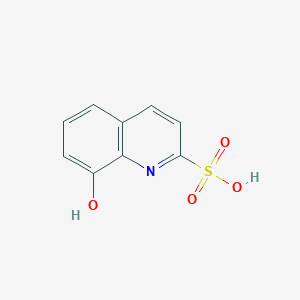
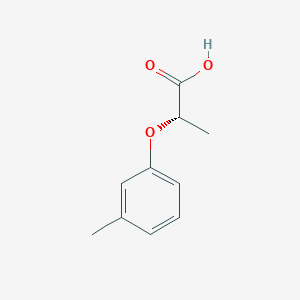




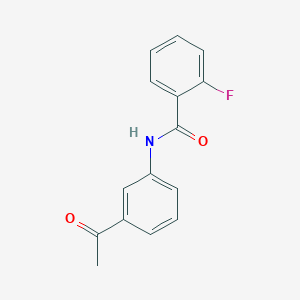

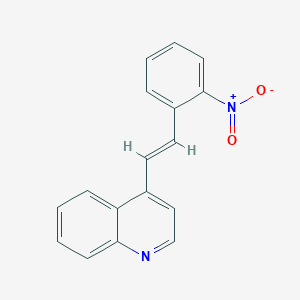
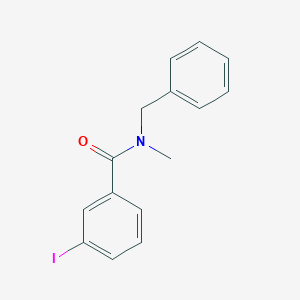
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
